(2R,5R)-1,6-diphenylhexane-2,5-diamine hydrochloride
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Overview
Description
(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride is a chemical compound with the molecular formula C18H26Cl2N2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its two phenyl groups attached to a hexane backbone, with amine groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1,6-diphenylhexane-2,5-diamine, dihydrochloride involves several stepsThe reaction conditions often require the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of (2R,5R)-1,6-diphenylhexane-2,5-diamine, dihydrochloride may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product. The process is typically carried out in a controlled environment to maintain the desired stereochemistry of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (2R,5R)-1,6-diphenylhexane-2,5-diamine, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1,6-Diphenylhexane-2,5-diamine: The free base form of the compound.
(2R,5R)-1,6-Diphenylhexane-2,5-diamine, monohydrochloride: A similar compound with one hydrochloride group.
(2R,5R)-1,6-Diphenylhexane-2,5-diamine, sulfate: A sulfate salt form of the compound.
Uniqueness
(2R,5R)-1,6-Diphenylhexane-2,5-diamine, dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which can influence its solubility, stability, and biological activity compared to its analogs .
Properties
IUPAC Name |
(2R,5R)-1,6-diphenylhexane-2,5-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14,19-20H2;1H/t17-,18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSMZWMGQOMWQN-JAXOOIEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247119-31-8 |
Source
|
Record name | 2,5-Hexanediamine, 1,6-diphenyl-, hydrochloride (1:2), (2R,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1247119-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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